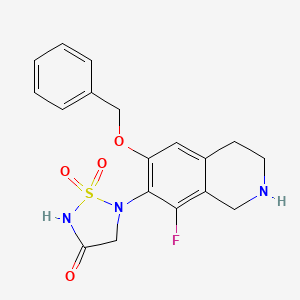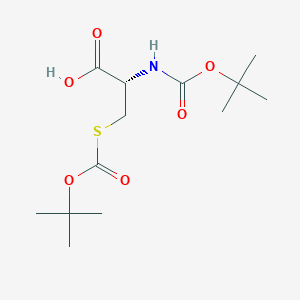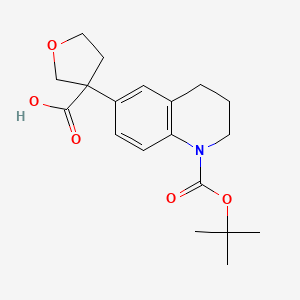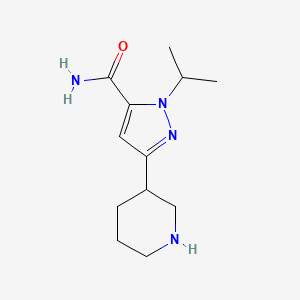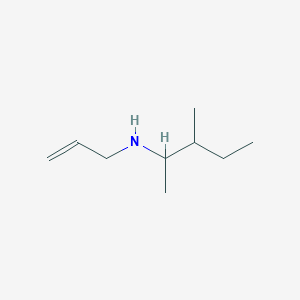
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C9H19N. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules . This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylallylamine: Another amine with an allyl group, but with a simpler structure.
N-ethyl-N-methylethanamine: A similar hindered amine with different alkyl groups.
Uniqueness
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is unique due to its combination of a hindered amine structure and an allyl group. This combination provides distinct reactivity and interaction profiles, making it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3-methyl-N-prop-2-enylpentan-2-amine |
InChI |
InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
RMOFHVVHILINLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


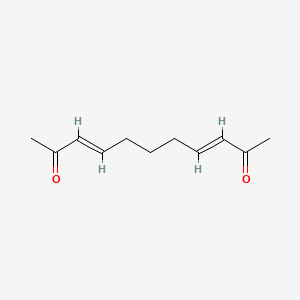
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
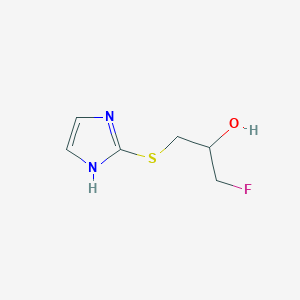
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

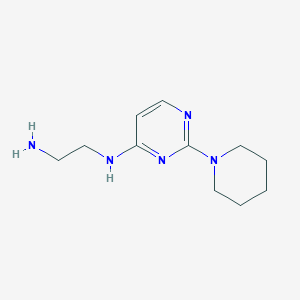
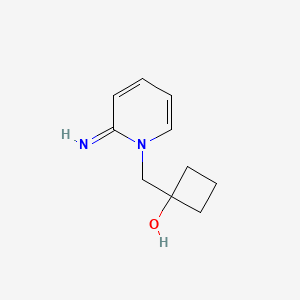
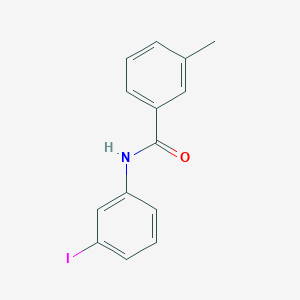
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
